1-Chloro-2-fluoro-4-iodo-5-methoxybenzene
Overview
Description
1-Chloro-2-fluoro-4-iodo-5-methoxybenzene is an organic compound with the molecular formula C7H5ClFIO It is a halogenated anisole derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-fluoro-4-iodo-5-methoxybenzene typically involves halogenation reactions. One common method is the sequential halogenation of anisole derivatives. For example, starting with 2-iodoanisole, chlorination and fluorination can be carried out using reagents such as chlorine gas and fluorine-containing compounds under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often starting from readily available precursors. The use of catalysts and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-fluoro-4-iodo-5-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for coupling reactions) are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products depend on the specific reactions and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
1-Chloro-2-fluoro-4-iodo-5-methoxybenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-4-iodo-5-methoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its effects would depend on the molecular targets and pathways it interacts with, which can vary based on the specific compound it is used to synthesize.
Comparison with Similar Compounds
- 2-Chloro-4-fluoro-5-iodoanisole
- 2-Chloro-5-iodoanisole
- 4-Chloro-2-fluoroanisole
Comparison: 1-Chloro-2-fluoro-4-iodo-5-methoxybenzene is unique due to the specific arrangement of halogen atoms and the methoxy group on the benzene ring. This unique structure can influence its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
Properties
IUPAC Name |
1-chloro-2-fluoro-4-iodo-5-methoxybenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFIO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRTYHYKBJNCCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1I)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.